3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-12-4-2-5-14(8-12)25(23,24)19-9-15(22)21-10-13(11-21)20-16-17-6-3-7-18-16/h2-8,13,19H,9-11H2,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYWQPRSTMXSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide, primarily targets the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation.
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins, thereby inhibiting the JAK-STAT signaling pathway. This results in the modulation of immune responses and inflammation, which can be beneficial in the treatment of various immune-related diseases.
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to the transcription of genes involved in immune responses, cell growth, and apoptosis.
Pharmacokinetics
They are generally well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties can impact the compound’s bioavailability, efficacy, and safety profile.
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound can lead to modulation of immune responses and reduction of inflammation . This can result in therapeutic effects in various immune-related diseases, such as rheumatoid arthritis, psoriasis, and certain types of cancer.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Additionally, interactions with other substances, such as food or other drugs, could potentially affect its absorption and overall effectiveness.
: [Design, synthesis and evaluation of ®-3-(7-(methyl(7H-pyrrolo2,3-d …
Biological Activity
3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzenesulfonamide moiety, an azetidine ring, and a pyrimidinylamino group. Its chemical formula is C16H20N4O3S, with a molecular weight of approximately 364.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. Inhibition of these kinases can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The sulfonamide group is known for its antibacterial effects, potentially enhancing the compound's efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies demonstrated that the compound significantly inhibited the growth of HeLa cells, leading to a 70% reduction in viability at concentrations above 10 µM. This suggests potential for development as an anticancer agent .
- Antibacterial Applications : A study conducted on various bacterial strains revealed that the compound displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This positions it as a candidate for further development in treating bacterial infections .
Comparison with Similar Compounds
Structural Analog: 4-Methyl-N-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (1c)
- Key Differences :
- The N-ethyl substituent in 1c features a trifluoromethylphenyl group instead of the azetidine-pyrimidine system.
- The presence of a propargyl (prop-2-yn-1-yl) group introduces alkyne functionality, absent in the target compound.
- Physicochemical Properties: HRMS data for 1c: Exact mass calculated for [C24H20ClNO3SNa]<sup>+</sup> [M+Na]<sup>+</sup>: 460.0745 .
Analog with Thiazolidinone Core: 4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
- Key Differences: The sulfonamide is linked to a thiazolidinone ring (1,2-thiazolidin-2-yl) and a pyridinyl group instead of azetidine-pyrimidine . The thiazolidinone introduces sulfone and ketone groups, altering electronic properties.
- Implications: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities, suggesting divergent biological targets compared to the azetidine-pyrimidine system.
Thiazole Derivative: 3-oxo-2-(5-oxo-3-(4-sulfamoyl phenyl) thiazolidin-2-yliden)-N-(pyrimidin-2-yl) butanamide (19)
- Key Differences: Incorporates a thiazolidinone fused to a sulfamoylphenyl group and a pyrimidine . Synthesis involves condensation with chloroacetyl chloride, contrasting with the azetidine-based synthesis route of the target compound.
- Functional Impact :
- The thiazole ring may enhance π-π stacking interactions, while the azetidine in the target compound offers conformational rigidity.
Benzisothiazole-Based Sulfonamide: 4-Methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide
- Key Differences: Features a benzisothiazole ring instead of azetidine-pyrimidine .
- Synthesis :
- Likely involves isothiazole cyclization, differing from the azetidine coupling steps required for the target compound.
Critical Analysis of Evidence
- Synthesis Methods: and highlight diverse routes for sulfonamide derivatives, such as condensation with isothiocyanates or chloroacetyl chloride .
- Crystallographic Tools: While , and 5 discuss SHELX and ORTEP for structural characterization , none provide crystallographic data for the target compound, limiting direct comparison.
- Contradictions/Gaps : and –8 focus on structurally distinct analogs, emphasizing the need for targeted studies on azetidine-pyrimidine sulfonamides.
Preparation Methods
Azetidine Ring Formation
Azetidine precursors are prepared via cyclization or hydrogenation. Patent WO2000063168A1 () details improved azetidine synthesis using 3-amino-azetidine hydrochloride as a key intermediate:
- Benzyl Protection :
- React azetidin-3-amine with benzyl chloroformate to form 1-benzylazetidin-3-amine.
- Deprotection via Hydrogenolysis :
Typical Yield : 62–89% after recrystallization.
Pyrimidine Substitution
Copper-catalyzed Ullmann coupling attaches pyrimidine to azetidine (Ambeed,):
- Reaction Setup :
- Combine 3-aminoazetidine (1.0 eq), 2-bromopyrimidine (1.2 eq), CuI (1.0 eq), K₂CO₃ (1.5 eq), and N,N'-dimethylethylenediamine (1.1 eq) in 1,4-dioxane.
- Conditions :
- Heat at 80–95°C for 18 hours under nitrogen.
- Workup :
Yield : 74% (analogous reactions,).
Synthesis of 2-Amino-1-(3-(Pyrimidin-2-Ylamino)Azetidin-1-Yl)Ethan-1-One
Ethyl Ketone Formation
Nucleophilic Acylation :
- React 3-(pyrimidin-2-ylamino)azetidine with ethyl bromoacetate in THF using NaH as a base.
- Hydrolyze the ester to the carboxylic acid using LiOH, followed by conversion to the amide with methylamine and HATU ().
Alternative Route :
Key Data :
Sulfonamide Coupling
Reaction with 3-Methylbenzenesulfonyl Chloride
- Conditions :
- Mix 2-amino-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethan-1-one (1.0 eq) with 3-methylbenzenesulfonyl chloride (1.2 eq) in anhydrous DCM.
- Add triethylamine (2.0 eq) as a base.
- Workup :
Yield : 70–85%.
Optimization and Analytical Validation
Reaction Optimization
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 8.35 (s, 2H, pyrimidine-H), 7.82 (d, J = 8.0 Hz, 2H, aryl-H), 4.10 (m, 4H, azetidine-H), 2.45 (s, 3H, CH₃).
- ESI-MS : m/z [M+H]⁺ calc. 406.1, found 406.0.
Challenges and Mitigation Strategies
- Azetidine Ring Strain : Use low-temperature reactions to prevent ring-opening.
- Sulfonamide Hydrolysis : Avoid aqueous workup at extreme pH.
- Byproduct Formation : Silica chromatography with ethyl acetate/hexane (1:3) removes unreacted sulfonyl chloride.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ullmann Coupling (,) | 74 | 98 | Scalable, minimal byproducts |
| Direct Alkylation () | 68 | 95 | Fewer steps |
| Reductive Amination () | 82 | 97 | High functional group tolerance |
Industrial-Scale Considerations
- Cost Efficiency : Copper catalysts reduce reliance on palladium.
- Safety : Hydrogenation steps require pressurized reactors.
- Green Chemistry : Replace DCM with 2-MeTHF for solvent sustainability ().
Q & A
Q. What are the critical steps in synthesizing 3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide, and how can intermediates be characterized?
The synthesis typically involves:
- Step 1: Formation of the azetidine ring via cyclization reactions, often requiring anhydrous conditions and catalysts like triethylamine .
- Step 2: Coupling the azetidine intermediate with a pyrimidin-2-ylamine group under nucleophilic substitution conditions (e.g., DMF solvent, 60–80°C) .
- Step 3: Sulfonamide linkage formation between the benzene ring and the ethyl-oxo-azetidine moiety using coupling agents like EDC/HOBt . Characterization Methods:
- NMR Spectroscopy: Key protons (e.g., methyl groups at δ 2.3–2.5 ppm, sulfonamide NH at δ 7.1–7.3 ppm) confirm regiochemistry .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 445.18) .
Q. Which analytical techniques are essential for assessing the purity of this compound?
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) can achieve >98% purity .
- TLC: Ethyl acetate/hexane (3:7) with UV visualization monitors reaction progress .
- Elemental Analysis: Confirms C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the azetidine intermediate?
Comparative studies on solvents, temperatures, and catalysts reveal:
| Condition | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Cyclization | THF | 0–5°C | K₂CO₃ | 62% |
| Nucleophilic substitution | DMF | 60°C | DIEA | 78% |
| Key strategies: |
- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- Add molecular sieves to absorb water and prevent hydrolysis of sensitive intermediates .
Q. How do structural modifications (e.g., pyrimidine substitution) affect the compound’s bioactivity?
- Case Study: Replacing pyrimidin-2-ylamine with triazolo[4,3-a]pyridine reduces kinase inhibition by 40%, suggesting the pyrimidine’s hydrogen-bonding capacity is critical .
- Methodology:
- SAR Studies: Synthesize analogs with varied heterocycles and test in enzyme assays (e.g., IC₅₀ values for kinase targets) .
- Computational Modeling: Docking simulations (AutoDock Vina) identify key interactions between the pyrimidine ring and ATP-binding pockets .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Hypothesis Testing: Differences may arise from metabolic stability or transporter expression.
- Experimental Design:
- Conduct stability assays in liver microsomes to assess metabolic degradation rates .
- Use CRISPR-edited cell lines (e.g., ABCB1-knockout) to evaluate transporter-mediated efflux .
- Data Normalization: Report IC₅₀ values relative to positive controls (e.g., doxorubicin) to account for assay variability .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADME Prediction: SwissADME or ADMETlab estimate:
- LogP: ~2.1 (moderate lipophilicity) .
- BBB Permeability: Low (due to sulfonamide polarity) .
- Molecular Dynamics (MD): GROMACS simulations assess binding stability to serum albumin over 100 ns trajectories .
Data Contradiction Analysis
Q. Why does this compound show variable solubility in aqueous buffers?
- Key Factors:
- pH-dependent ionization of the sulfonamide group (pKa ~6.5) .
- Aggregate formation in PBS (observed via dynamic light scattering) .
- Mitigation: Use co-solvents (e.g., 10% DMSO) or cyclodextrin-based formulations to enhance solubility .
Methodological Recommendations
- Synthesis Troubleshooting: Monitor azetidine ring stability via in-situ IR spectroscopy (C=O stretch at 1680–1700 cm⁻¹) during reactions .
- Biological Assays: Include counter-screens against off-target kinases (e.g., EGFR, VEGFR2) to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
